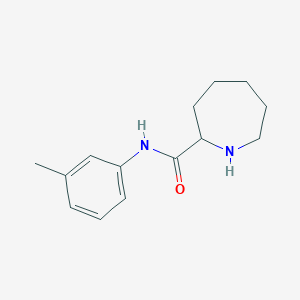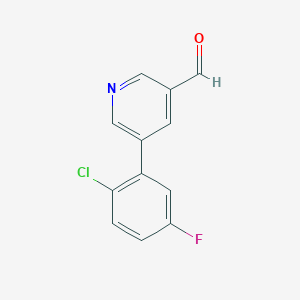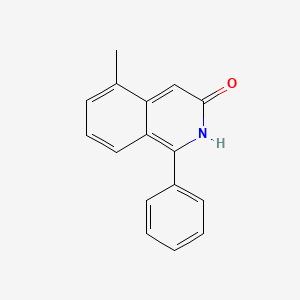
5-Methyl-1-phenylisoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-phenylisoquinolin-3(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline This compound is characterized by a phenyl group attached to the isoquinoline core, with a methyl group at the 5-position and a ketone functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes intramolecular cyclization to form the isoquinoline ring system.
Another method involves the Friedländer synthesis, where an aromatic amine reacts with a carbonyl compound in the presence of an acid catalyst to form the isoquinoline core
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenylisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Quinoline derivatives with altered electronic properties.
Reduction: Isoquinoline alcohols.
Substitution: Halogenated isoquinolines or other substituted derivatives.
Scientific Research Applications
5-Methyl-1-phenylisoquinolin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenylisoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylisoquinoline: Lacks the methyl group at the 5-position.
5-Methylisoquinoline: Lacks the phenyl group at the 1-position.
3-Phenylisoquinolin-1(2H)-one: Has a different position of the ketone group.
Uniqueness
5-Methyl-1-phenylisoquinolin-3(2H)-one is unique due to the specific arrangement of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in certain applications, such as increased potency or selectivity in biological assays.
Properties
CAS No. |
82255-68-3 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-methyl-1-phenyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-5-9-13-14(11)10-15(18)17-16(13)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChI Key |
CBIANLMPLDQMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(NC(=O)C=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

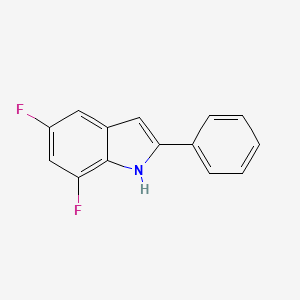






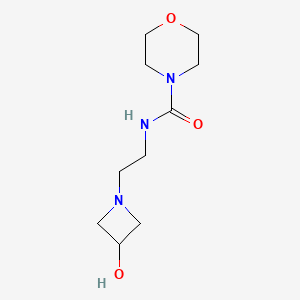
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
